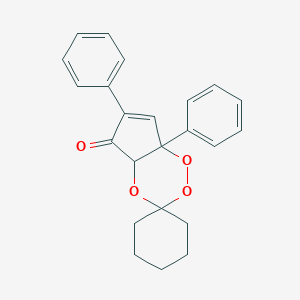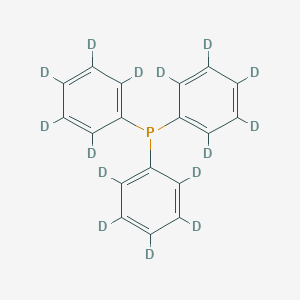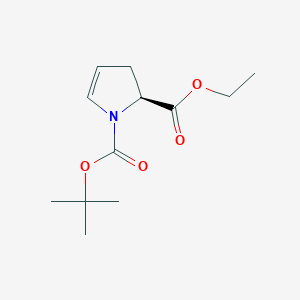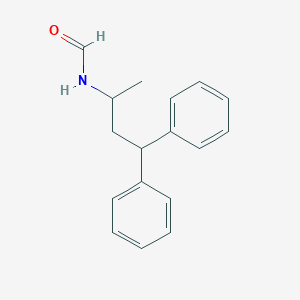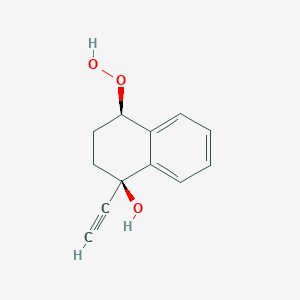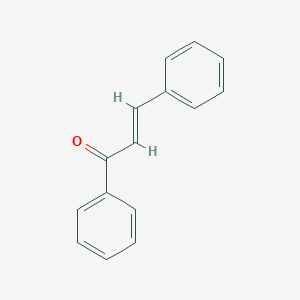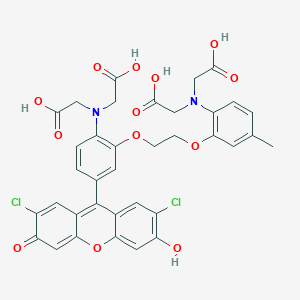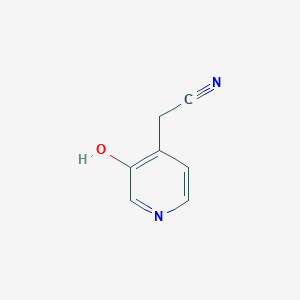
3-Acetyl-1,2-thiazole-4-carboxylic acid
概要
説明
3-Acetyl-1,2-thiazole-4-carboxylic acid (ATCA) is a heterocyclic compound that has gained significant attention in the scientific research community due to its unique properties. ATCA is a thiazole derivative that contains both a carboxylic acid and an acetyl group. This compound has been extensively studied due to its potential applications in various fields, including pharmaceuticals, agriculture, and food industries.
作用機序
The mechanism of action of 3-Acetyl-1,2-thiazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. 3-Acetyl-1,2-thiazole-4-carboxylic acid has been shown to inhibit the growth of several bacterial and fungal strains by disrupting their cell membranes and inhibiting their metabolic processes.
生化学的および生理学的効果
3-Acetyl-1,2-thiazole-4-carboxylic acid has been found to exhibit several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. 3-Acetyl-1,2-thiazole-4-carboxylic acid has also been found to reduce oxidative stress and inflammation in cells, which may have implications for the treatment of various diseases.
実験室実験の利点と制限
3-Acetyl-1,2-thiazole-4-carboxylic acid has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize and has a high purity level. 3-Acetyl-1,2-thiazole-4-carboxylic acid is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, the limitations of 3-Acetyl-1,2-thiazole-4-carboxylic acid include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 3-Acetyl-1,2-thiazole-4-carboxylic acid. One potential application is in the development of novel antimicrobial agents, as 3-Acetyl-1,2-thiazole-4-carboxylic acid has been shown to exhibit significant antimicrobial activity. Another potential application is in the development of anti-inflammatory drugs, as 3-Acetyl-1,2-thiazole-4-carboxylic acid has been found to possess anti-inflammatory properties. Additionally, further studies are needed to fully understand the mechanism of action of 3-Acetyl-1,2-thiazole-4-carboxylic acid and its potential applications in various fields.
科学的研究の応用
3-Acetyl-1,2-thiazole-4-carboxylic acid has been extensively studied for its potential applications in various scientific research fields. In the pharmaceutical industry, 3-Acetyl-1,2-thiazole-4-carboxylic acid has been found to exhibit significant antimicrobial and antifungal activity. This compound has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
CAS番号 |
118739-39-2 |
|---|---|
製品名 |
3-Acetyl-1,2-thiazole-4-carboxylic acid |
分子式 |
C6H5NO3S |
分子量 |
171.18 g/mol |
IUPAC名 |
3-acetyl-1,2-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C6H5NO3S/c1-3(8)5-4(6(9)10)2-11-7-5/h2H,1H3,(H,9,10) |
InChIキー |
WBQGAGZVZKISHH-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NSC=C1C(=O)O |
正規SMILES |
CC(=O)C1=NSC=C1C(=O)O |
同義語 |
4-Isothiazolecarboxylic acid, 3-acetyl- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

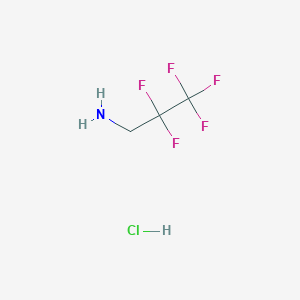
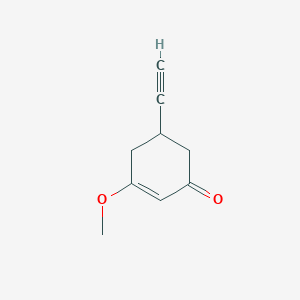
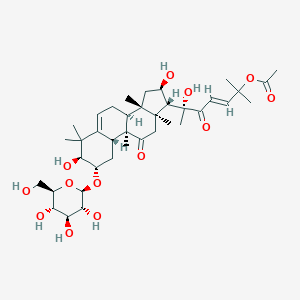
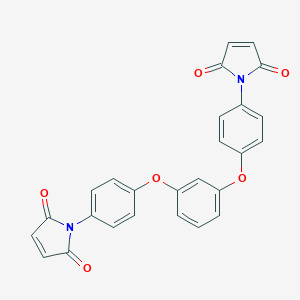
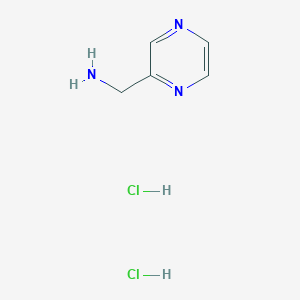
![1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene](/img/structure/B49315.png)
